Methyl 4-(1,2-oxazol-4-yl)butanoate
Description
Methyl 4-(1,2-oxazol-4-yl)butanoate is a methyl ester derivative featuring a butanoate chain linked to a 1,2-oxazole heterocycle at the 4-position. The oxazole ring, a five-membered structure containing oxygen and nitrogen atoms, imparts distinct electronic and steric properties to the compound.
Properties
CAS No. |
141679-50-7 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 |
IUPAC Name |
methyl 4-(1,2-oxazol-4-yl)butanoate |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)4-2-3-7-5-9-12-6-7/h5-6H,2-4H2,1H3 |
InChI Key |
YXDTYJGWORYRBV-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCC1=CON=C1 |
Synonyms |
4-Isoxazolebutanoicacid,methylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 4-(1,2-oxazol-4-yl)butanoate with structurally related esters, emphasizing heterocyclic influences, substituent effects, and applications:
| Compound Name | Heterocycle | Substituents | Key Properties | Applications/Notes |
|---|---|---|---|---|
| This compound | 1,2-oxazole | Methyl ester, butanoate chain | Likely moderate polarity; electron-deficient ring may enhance electrophilic reactivity. | Potential intermediate for bioactive molecules; structural simplicity aids synthesis. |
| Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate | Benzotriazole | Ethyl ester, butanoate chain | Higher aromaticity and bulk; benzotriazole may confer UV stability and metal-binding affinity. | Laboratory research only; not for drug/household use due to safety constraints. |
| Methyl 4-{(dimethyl-1,2-oxazol-4-yl)methylamino}butanoate | 1,2-oxazole (dimethyl) | Methyl ester, dimethylamino substituent | Increased steric hindrance; discontinued due to synthesis challenges or instability. | Discontinued; complex substituents likely hindered scalability. |
| Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate | 1,3-thiazole | Ethylamino group, methyl ester | Sulfur atom enhances π-electron richness; potential for nucleophilic substitution. | Discontinued; thiazole derivatives often explored in antimicrobial agents. |
Key Structural and Functional Differences:
Heterocyclic Core: 1,2-Oxazole: Electron-deficient due to adjacent oxygen and nitrogen, favoring electrophilic substitution reactions. Benzotriazole: Aromatic triazole fused with benzene increases molecular weight and UV absorption, useful in photostabilizers or corrosion inhibitors. However, safety concerns limit its use . 1,3-Thiazole: Sulfur atom enhances electron density, enabling nucleophilic attacks. Thiazole derivatives are common in bioactive molecules (e.g., sulfathiazole antibiotics) .
Substituent Effects: Ester Group: Methyl esters (vs. ethyl) generally lower lipophilicity, affecting membrane permeability in drug design. Amino/Alkyl Chains: Substituents like dimethylamino (in the discontinued oxazole analog) introduce steric hindrance, complicating synthesis or reducing stability .
Applications: this compound’s simplicity makes it a versatile scaffold for further functionalization.
Research Findings and Trends
- Synthetic Accessibility: Straightchain oxazole esters like this compound are more synthetically tractable than multi-substituted analogs (e.g., dimethylamino derivatives), which face discontinuation due to impractical synthesis .
- Safety Profiles: Ethyl benzotriazole butanoate’s SDS emphasizes stringent lab handling, suggesting higher hazards compared to oxazole/thiazole esters, which may have milder toxicity .
- Electrophilic Reactivity : The oxazole ring’s electron deficiency could facilitate reactions at the ester carbonyl, such as nucleophilic acyl substitutions, whereas thiazole’s electron-rich core may favor aromatic substitutions .
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